![molecular formula [H3CC6H2(Cl)(OH)]2S<br>C14H12Cl2O2S B14169494 Chlorbisan CAS No. 4418-66-0](/img/structure/B14169494.png)
Chlorbisan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorbisan, also known by its IUPAC name 2,2′-Sulfanediylbis(5-chloro-3-methylphenol), is a halogenated organosulfide compound. It is recognized for its antimicrobial properties and is used primarily as a microbicide . The compound has a molecular formula of C14H12Cl2O2S and a molar mass of 315.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Chlorbisan can be synthesized through the reaction of 5-chloro-3-methylphenol with sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the following steps:
Reaction of 5-chloro-3-methylphenol with sulfur dichloride: This step forms the intermediate compound.
Purification: The intermediate is then purified to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield and purity of this compound.
化学反应分析
Types of Reactions
Chlorbisan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield various reduced forms of the compound.
科学研究应用
Chlorbisan has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial inhibition.
Medicine: The compound is explored for its potential use in developing antimicrobial agents and treatments.
Industry: this compound is used in industrial applications where its antimicrobial properties are beneficial, such as in the preservation of materials and products.
作用机制
Chlorbisan exerts its effects primarily through its antimicrobial properties. The compound targets microbial cells, disrupting their cellular processes and leading to cell death. The exact molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that this compound interferes with the cell membrane and essential enzymes of the microbes.
相似化合物的比较
Chlorbisan is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
2,2′-Thiobis(4-chloro-6-methylphenol): This compound shares a similar structure but differs in its specific chemical properties.
Phenol derivatives: Other phenol derivatives may have similar antimicrobial properties but differ in their chemical reactivity and applications.
This compound stands out due to its specific combination of halogenation and sulfur linkage, which contributes to its unique antimicrobial efficacy and chemical behavior.
属性
CAS 编号 |
4418-66-0 |
|---|---|
分子式 |
[H3CC6H2(Cl)(OH)]2S C14H12Cl2O2S |
分子量 |
315.2 g/mol |
IUPAC 名称 |
5-chloro-2-(4-chloro-2-hydroxy-6-methylphenyl)sulfanyl-3-methylphenol |
InChI |
InChI=1S/C14H12Cl2O2S/c1-7-3-9(15)5-11(17)13(7)19-14-8(2)4-10(16)6-12(14)18/h3-6,17-18H,1-2H3 |
InChI 键 |
HQRDNJVKXWYKAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1SC2=C(C=C(C=C2C)Cl)O)O)Cl |
熔点 |
347 °F (EPA, 1998) |
物理描述 |
Phenol, 2,2'-thiobis-4-chloro-6-methyl- is a solid. (EPA, 1998) Solid; [CAMEO] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

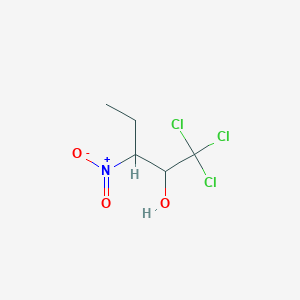
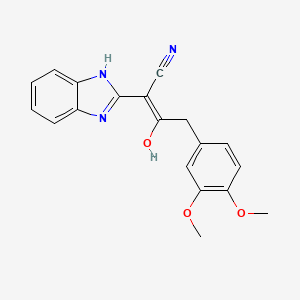
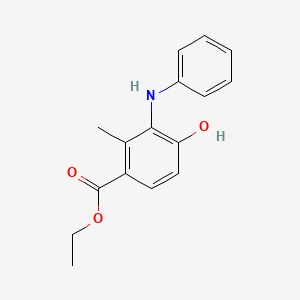
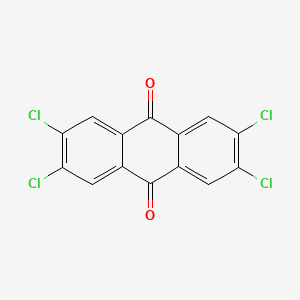
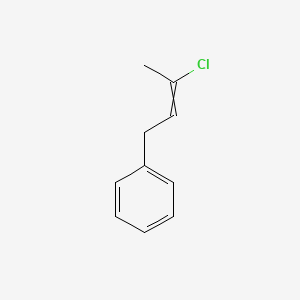
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)

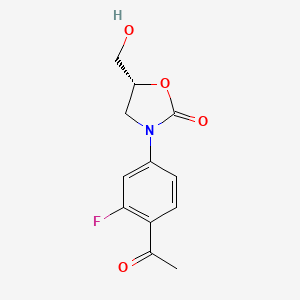

![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
